molecular formula C23H20FN3O2S B2498356 N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide CAS No. 681165-79-7

N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide

Cat. No.: B2498356
CAS No.: 681165-79-7
M. Wt: 421.49
InChI Key: QMWKXUIEMIZTKC-UHFFFAOYSA-N
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Description

N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This hybrid compound is characterized by a multi-ring benzo[cd]indol-2-one core structure, a feature present in molecules studied for their interaction with various cellular targets . The structure incorporates a critical thiourea linker (-NH-CS-NH-) that bridges the heterocyclic system to a 4-fluorobenzamide group. The presence of the fluorine atom on the benzamide ring is a common strategy in lead optimization, as it can influence the compound's electronic properties, metabolic stability, and binding affinity . The 1-butyl side chain is likely to impact the molecule's overall lipophilicity and pharmacokinetic profile. This compound is designed for research applications only and is a valuable tool for investigators exploring the structure-activity relationships (SAR) of heterocyclic small molecules. Its complex structure suggests potential for use in high-throughput screening campaigns to identify new bioactive agents. Researchers may investigate its utility as a protein kinase inhibitor, given that related thiazole and heterocyclic compounds have demonstrated activity against targets like Protein Kinase B (Akt) and cyclin-dependent kinases (CDKs), which are critical in oncology research for their roles in cell cycle progression and cell growth . Furthermore, the benzo[cd]indol scaffold and the thiourea moiety are of interest in the development of antimicrobial agents, as similar structural motifs have been optimized into potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, targets for combating antibiotic-resistant pathogens . The compound's mechanism of action is dependent on the specific biological context under investigation but is anticipated to function through competitive inhibition at enzyme ATP-binding pockets or through protein-protein interaction interfaces . Scientists are encouraged to utilize this compound to probe novel biological pathways and advance the development of new therapeutic candidates.

Properties

IUPAC Name

N-[(1-butyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-2-3-13-27-19-12-11-18(16-5-4-6-17(20(16)19)22(27)29)25-23(30)26-21(28)14-7-9-15(24)10-8-14/h4-12H,2-3,13H2,1H3,(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWKXUIEMIZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydrobenzo[cd]indole moiety, a butyl group, and a fluorobenzamide. Its molecular formula is C25H27N3O4S2C_{25}H_{27}N_{3}O_{4}S_{2} with a molecular weight of approximately 497.6 g/mol .

PropertyValue
Molecular FormulaC₁₉H₁₈ClF₃N₅O₄S
Molecular Weight497.6 g/mol
CAS Number1097616-62-0
DensityNot Available
Melting PointNot Available

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It has been shown to interact with various receptors, including the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a crucial role in autoimmune diseases .
  • Signal Transduction : By interfering with signaling pathways, it can influence processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

  • RORγ Inhibition : A study demonstrated that derivatives of the compound exhibited significant antagonistic activity against RORγ with IC50 values ranging from 40 to 140 nM. This suggests potential applications in treating Th17-mediated autoimmune diseases .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them candidates for further development in inflammatory disease therapies .
  • Cancer Therapeutics : The unique structural features of the compound allow for modifications that may enhance its efficacy against certain cancer types. Initial studies suggest it could be effective in targeting cancer cell lines through apoptosis induction .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dihydrobenzo[cd]indole Core : The initial step involves synthesizing the indole core through cyclization reactions.
  • Introduction of Functional Groups : The butyl group and carbamothioyl moiety are introduced via nucleophilic substitution reactions.
  • Fluorination : The final step often includes fluorination to achieve the desired 4-fluorobenzamide structure.

Scientific Research Applications

Research indicates that N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide exhibits several biological activities:

1. Antitumor Activity
Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

2. Anti-inflammatory Properties
The compound has been explored for its potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory processes and is implicated in various diseases, including cancer and autoimmune disorders. Studies indicate that certain analogs exhibit IC50 values as low as 3 μM against TNF-alpha, indicating potent inhibitory effects.

3. Antidiabetic Potential
In vivo studies using genetically modified models have shown that derivatives of this compound can significantly lower glucose levels, suggesting potential applications in diabetes management.

Synthesis and Mechanism of Action

The synthesis of this compound can be accomplished through several synthetic routes, often involving the condensation of key precursors in the presence of coupling reagents.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antitumor Studies : A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant cytotoxic effects against glioblastoma cell lines, with mechanisms involving DNA damage and apoptosis induction .
  • Anti-inflammatory Research : Research focusing on the inhibition of TNF-α revealed promising results, with compounds showing strong binding affinities and effective inhibition in preclinical models .
  • Diabetes Management : Investigations into the anti-diabetic properties indicated that specific derivatives effectively reduced blood glucose levels in Drosophila melanogaster, suggesting further exploration in mammalian models .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Benzo[cd]indole Derivatives
Compound Name Core Structure Substituents (Position) Functional Group
Target Compound Benzo[cd]indole 1-butyl (N), 4-F (benzamide) Carbamothioyl
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide Benzo[cd]indole 1-ethyl (N), 3-NO₂ (benzamide) Amide
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Benzo[cd]indole Sulfonamide (C6) Sulfonamide
N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)-2-oxo-...sulfonamide Benzo[cd]indole Pyrazole-phenyl (C3) Sulfonamide
Pt/Pd Complexes with 4-Cl-benzamide-carbamothioyl ligand Benzamide-carbamothioyl 4-Cl (benzamide), DMBS* Metal-coordinated

*DMBS: 2,4-dimethoxybenzyl groups.

Key Observations :

  • Benzamide Substitution : The 4-fluoro group in the target contrasts with 3-nitro in and 4-chloro in . Fluorine’s electronegativity may enhance binding specificity compared to nitro or chloro groups .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Yield (%) Melting Point (°C) Key Characterization Methods
Target Compound N/A† N/A† N/A†
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide 79 168–170 ¹H NMR, IR, elemental analysis
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide 82 244–246 ¹H NMR, IR, elemental analysis
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide N/A N/A N/A
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 68 N/A ¹H/¹³C NMR, HRMS

Analysis :

  • Yields : Carbamothioyl derivatives in show yields of 50–82%, suggesting efficient synthesis routes. The target compound may follow similar trends.
  • Melting Points : Derivatives with bulkier groups (e.g., thiophene in ) exhibit higher melting points (>240°C), while nitro-substituted analogs melt at lower temperatures (~168°C). The target’s 4-fluoro group may result in intermediate values.
Table 3: Reported Bioactivities of Analogs
Compound Name Bioactivity Mechanism/Application Reference
Target Compound Hypothesized anti-inflammatory Potential TNF-α inhibition‡
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide TNF-α inhibition IC₅₀: ~10 µM (SPR assays)
Pt/Pd Complexes with 4-Cl-benzamide-carbamothioyl Antimicrobial MIC: 8–32 µg/mL (bacteria/fungi)
Sulfonamide derivatives NF-κB pathway modulation Cell-based reporter assays

‡Inferred from structural similarity to .

Insights :

  • Anti-inflammatory Potential: The target’s benzo[cd]indole core and carbamothioyl group align with TNF-α inhibitors in , though its fluorobenzamide may enhance target specificity.
  • Antimicrobial Activity : Metal complexes in show moderate antimicrobial effects, but the target’s lack of metal coordination may limit this activity.

Preparation Methods

Alkylation at the N1 Position

The 1-butyl group is introduced via alkylation of the indole nitrogen . This is typically achieved using 1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).

Example Protocol:

  • Reactants: Benzo[cd]indole (1 equiv), 1-bromobutane (1.2 equiv).
  • Base: K₂CO₃ (2 equiv).
  • Solvent: DMF, 80°C, 12 hours.
  • Yield: 85–90%.

Oxidation to the 2-Oxo Derivative

The 2-oxo group is introduced through oxidation of the indole ring . Common oxidizing agents include potassium permanganate (KMnO₄) in acidic conditions or oxone in aqueous acetone.

Optimized Conditions:

  • Oxidizing Agent: KMnO₄ (2 equiv).
  • Solvent: Acetic acid/H₂O (3:1).
  • Temperature: 60°C, 6 hours.
  • Yield: 70–78%.

Functionalization at the C6 Position: Carbamothioyl-4-Fluorobenzamide Installation

The carbamothioyl bridge (-NH-CS-N-) is introduced via a thiourea-forming reaction between the C6-amine and 4-fluorobenzoyl isothiocyanate. This step requires careful control of stoichiometry and temperature to avoid polysubstitution.

Synthesis of 4-Fluorobenzoyl Isothiocyanate

4-Fluorobenzoyl isothiocyanate is prepared from 4-fluorobenzoyl chloride and ammonium thiocyanate in anhydrous acetone:

Procedure:

  • Reactants: 4-Fluorobenzoyl chloride (1 equiv), NH₄SCN (1.1 equiv).
  • Solvent: Dry acetone, 0°C → room temperature, 2 hours.
  • Yield: 88%.

Coupling to the Benzo[cd]Indole Amine

The C6-amine of 1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole is reacted with 4-fluorobenzoyl isothiocyanate under inert conditions:

Protocol:

  • Reactants: 1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-amine (1 equiv), 4-fluorobenzoyl isothiocyanate (1.05 equiv).
  • Solvent: Dry THF, argon atmosphere.
  • Temperature: 0°C → reflux, 8 hours.
  • Workup: Precipitation with ice-cwater, filtration.
  • Yield: 65–72%.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 7.52 (d, J = 7.6 Hz, 1H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.94 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Purity Assessment

  • HPLC: >98% purity (C18 column, MeCN/H₂O gradient).
  • Melting Point: 214–216°C.

Challenges and Optimization Strategies

  • Low Thiourea Yields: Competitive hydrolysis of the isothiocyanate can occur. Using anhydrous solvents and molecular sieves improves yields.
  • Regioselectivity in Indole Functionalization: Directed ortho-metalation (DoM) with n-butyllithium ensures precise substitution at C6.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Benzo[cd]indole cyclization H₂SO₄, 120°C 68 95
N1-Butylation 1-Bromobutane, K₂CO₃, DMF 87 97
C6-Amination NH₃, CuI, 100°C 75 92
Thiourea coupling 4-Fluorobenzoyl isothiocyanate 70 98

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